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molecular formula C12H15NO2 B181575 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 4721-98-6

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No. B181575
M. Wt: 205.25 g/mol
InChI Key: VASUQTGZAPZKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509467B1

Procedure details

To a stirred solution of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline in acetone was added methyl iodide and the reaction mixture was stirred at room temperature for 16 hours. A bright yellow precipitate formed. The by-products and methyl iodide were removed in vacuo to afford the desired compound in 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[CH2:5][CH2:4][N:3]=1.[CH3:16][I:17]>CC(C)=O>[I-:17].[CH3:16][N+:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=2)[C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NCCC2=CC(=C(C=C12)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A bright yellow precipitate formed
CUSTOM
Type
CUSTOM
Details
The by-products and methyl iodide were removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[I-].C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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